molecular formula C8H8O2S B8483507 6-ethyl-6H-thieno[2,3-c]furan-4-one

6-ethyl-6H-thieno[2,3-c]furan-4-one

Cat. No. B8483507
M. Wt: 168.21 g/mol
InChI Key: LAQPGFXJJQKREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977351B2

Procedure details

A solution of thiophene-3-carboxylic acid (1.00 g, 7.8 mmol) in THF (10 mL) is added dropwise to a cold (−80° C.) solution of lithium bistrimethylsilylamide (8.6 mL of a 2M solution in solvent) in THF (15 mL). The resulting pale yellow solution is warmed to −50° C. and is stirred at −50° C. for 1 hr during which time a white precipitate is formed. The reaction mixture is cooled to −80° C. and treated dropwise with propionaldehyde (1.2 mL, 16.6 mmol). The reaction mixture is warmed to −20° C. and stirred for 30 min. The reaction mixture is then poured into aqueous 2M HCl solution (120 mL). The resulting suspension is stirred at room temperature while a stream of air is blown into the reaction vessel to assist in the evaporation of THF. The white precipitate which forms is collected by filtration and dissolved in Dichloromethane (5 mL) and Et3N (5 mL). The reaction mixture is treated with p-toluenesulfonyl chloride (0.38 g, 2.0 mmol) and stirred overnight. The reaction mixture is treated with NaHCO3 solution and the organic phase is collected, dried over Na2SO4, filtered and concentrated to give the title compound (0.33 g, 25%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
25%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=[O:7])=[CH:2]1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[CH:19](=O)[CH2:20][CH3:21].Cl.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.C([O-])(O)=O.[Na+]>C1COCC1>[CH2:20]([CH:21]1[C:2]2[S:1][CH:5]=[CH:4][C:3]=2[C:6](=[O:8])[O:7]1)[CH3:19] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(CC)=O
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.38 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
is stirred at −50° C. for 1 hr during which time a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to −80° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed to −20° C.
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting suspension is stirred at room temperature while a stream of air
CUSTOM
Type
CUSTOM
Details
to assist in the evaporation of THF
FILTRATION
Type
FILTRATION
Details
The white precipitate which forms is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in Dichloromethane (5 mL)
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the organic phase is collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C1OC(C2=C1SC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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